4α,5-Dihydro Simvastatin 4α,5-Dihydro Simvastatin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206701
InChI:
SMILES:
Molecular Formula: C₂₅H₄₀O₅
Molecular Weight: 420.58

4α,5-Dihydro Simvastatin

CAS No.:

Cat. No.: VC0206701

Molecular Formula: C₂₅H₄₀O₅

Molecular Weight: 420.58

* For research use only. Not for human or veterinary use.

4α,5-Dihydro Simvastatin -

Specification

Molecular Formula C₂₅H₄₀O₅
Molecular Weight 420.58

Introduction

Chemical Identity and Structure

4α,5-Dihydro Simvastatin, also known as Simvastatin EP Impurity K, is a structurally related compound to Simvastatin with distinct chemical properties. This molecule is characterized by hydrogenation at the 4α,5 position of the Simvastatin structure, resulting in modified pharmacological properties .

Chemical Properties

The fundamental chemical characteristics of 4α,5-Dihydro Simvastatin are summarized in Table 1:

PropertyValue
Chemical Name(1S,3S,4aR,7S,8S,8aS)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate
Molecular FormulaC₂₅H₄₀O₅
Molecular Weight420.58 g/mol
Physical StateTypically a white to off-white crystalline powder
SolubilityPoor water solubility, soluble in organic solvents such as chloroform and methanol

Table 1: Key chemical properties of 4α,5-Dihydro Simvastatin

Structural Distinction from Simvastatin

The critical structural difference between 4α,5-Dihydro Simvastatin and Simvastatin lies in the saturation of the double bond at the 4α,5 position in the naphthalene ring. While Simvastatin (C₂₅H₃₈O₅) has a molecular weight of 418.57 g/mol, 4α,5-Dihydro Simvastatin (C₂₅H₄₀O₅) has a slightly higher molecular weight of 420.58 g/mol due to the additional hydrogen atoms .

Synthesis and Production

Synthetic Routes

4α,5-Dihydro Simvastatin is typically produced through controlled hydrogenation of Simvastatin or during the synthesis process of Simvastatin itself. The synthesis often involves the use of 2,2-dimethylbutyryl chloride as a key reagent .

Production Considerations

Analytical Detection and Characterization

Analytical Methods

Several analytical techniques are employed for the detection and quantification of 4α,5-Dihydro Simvastatin in pharmaceutical formulations:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

Deuterated Standards

For enhanced analytical precision, deuterated forms of 4α,5-Dihydro Simvastatin (C₂₅H₃₄D₆O₅) with a molecular weight of 426.62 g/mol are employed as internal standards in mass spectrometry methods. These deuterated analogs provide improved quantification capabilities in complex pharmaceutical matrices.

Role in Pharmaceutical Quality Control

Regulatory Significance

The detection and quantification of 4α,5-Dihydro Simvastatin are essential components of regulatory compliance for Simvastatin manufacturers. Its presence above specified threshold values may affect the safety and efficacy profiles of Simvastatin formulations, necessitating strict quality control measures .

Quality Control Parameters

Table 2 outlines typical quality control parameters for 4α,5-Dihydro Simvastatin in pharmaceutical manufacturing:

ParameterTypical Specification
IdentificationPositive by HPLC retention time comparison with reference standard
Purity≥98% by HPLC
Related SubstancesIndividual impurities: NMT 0.5%
Limit in Simvastatin APITypically NMT 0.2%
Storage Conditions2-8°C, protected from light

Table 2: Quality control parameters for 4α,5-Dihydro Simvastatin in pharmaceutical applications

Research Applications

Pharmacokinetic Studies

4α,5-Dihydro Simvastatin is utilized in pharmacokinetic research to enhance understanding of Simvastatin metabolism. The compound serves as a reference marker in studies investigating the metabolic pathways and biodistribution of Simvastatin in biological systems.

Structure-Activity Relationship Studies

Research employing 4α,5-Dihydro Simvastatin contributes to structure-activity relationship (SAR) studies of statins. By comparing the pharmacological effects of Simvastatin and its dihydro derivative, researchers gain insights into the structural requirements for HMG-CoA reductase inhibition .

Toxicological Evaluations

Pharmacological Considerations

Comparative Activity

While Simvastatin acts as a prodrug that undergoes hydrolysis in vivo to generate the β-hydroxy acid form (active metabolite), 4α,5-Dihydro Simvastatin likely exhibits altered pharmacological properties due to its modified structure. The saturated bond at the 4α,5 position may affect the compound's ability to inhibit HMG-CoA reductase effectively .

Metabolic Implications

Understanding the metabolic fate of 4α,5-Dihydro Simvastatin provides insights into potential alternative metabolic pathways of Simvastatin. This knowledge is valuable for comprehensive assessments of drug-drug interactions and variations in patient responses to statin therapy .

Comparison with Related Compounds

Structural Relatives

Table 3 presents a comparative analysis of 4α,5-Dihydro Simvastatin with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
SimvastatinC₂₅H₃₈O₅418.57 g/molContains double bond at 4α,5 position
4α,5-Dihydro SimvastatinC₂₅H₄₀O₅420.58 g/molSaturated bond at 4α,5 position
Simvastatin Hydroxy AcidC₂₅H₄₀O₆436.58 g/molOpen lactone ring form (active metabolite)
Simvastatin EP Impurity D (Dimer)C₅₀H₇₆O₁₀837.13 g/molDimerized form of Simvastatin

Table 3: Comparative analysis of 4α,5-Dihydro Simvastatin and related compounds

Analytical Differentiation

Distinguishing 4α,5-Dihydro Simvastatin from Simvastatin and other related compounds is crucial in pharmaceutical analysis. Chromatographic methods typically reveal characteristic retention time differences, while mass spectrometry can differentiate these compounds based on their molecular weights and fragmentation patterns.

Industrial Applications

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